NSC23925

Multidrug Resistance P-glycoprotein Transporter Selectivity

Researchers studying multidrug resistance often face confounding effects from P-gp inhibitors that are transporter substrates or lack selectivity. NSC23925 directly inhibits P-gp without being a substrate, selectively targeting P-gp over MRP1/BCRP. • Prevents P-gp overexpression during chronic chemotherapy (0.5-1 µM). • Reverses MDR in multiple cancer cell lines; maximal reversal at 0.5-1 µM. • In vivo: co-admin with paclitaxel (50 mg/kg/day I.P.) prolongs survival in ovarian cancer xenografts. • No CYP450 inhibition; does not alter chemotherapy PK.

Molecular Formula C65H84N10O11
Molecular Weight 1181.4 g/mol
Cat. No. B12396487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC23925
Molecular FormulaC65H84N10O11
Molecular Weight1181.4 g/mol
Structural Identifiers
SMILESCC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC
InChIInChI=1S/C65H84N10O11/c1-39(2)51(35-41(5)61(82)83)74(12)60(81)56(64(6,7)8)73-59(80)55(67-11)65(9,10)46-22-17-23-48(36-46)70-63(85)86-38-42-26-30-47(31-27-42)69-57(78)49(24-18-34-68-62(66)84)71-58(79)54(40(3)4)72-52(76)32-33-53(77)75-37-45-21-14-13-19-43(45)28-29-44-20-15-16-25-50(44)75/h13-17,19-23,25-27,30-31,35-36,39-40,49,51,54-56,67H,18,24,32-34,37-38H2,1-12H3,(H,69,78)(H,70,85)(H,71,79)(H,72,76)(H,73,80)(H,82,83)(H3,66,68,84)/b41-35+/t49-,51+,54-,55+,56+/m0/s1
InChIKeyZMSFFQZNTRZZJB-QUAMOIMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC23925: Selective P-gp Inhibitor for MDR Reversal


NSC23925 (also known as PBOX-15 in some literature contexts) is a small-molecule, non-substrate inhibitor of P-glycoprotein (P-gp, MDR1) [1]. It was identified from a high-throughput screen of the National Cancer Institute Diversity Set Library for its ability to reverse P-gp-mediated multidrug resistance (MDR) [2]. Unlike many classical P-gp modulators, NSC23925 does not alter P-gp expression levels but instead directly inhibits its efflux function while stimulating its ATPase activity [3]. This compound is chemically distinct from first-generation P-gp inhibitors (e.g., verapamil) and third-generation agents (e.g., tariquidar, elacridar), offering a unique mechanism that prevents the emergence of drug resistance rather than merely reversing established resistance [4].

Selection Context P-gp-selective MDR reversal research
Mechanism Non-substrate inhibitor (efflux-independent activity)
Model Application Resistance prevention model studies

NSC23925: Irreplaceable in MDR Reversal Assays


Generic P-gp inhibitors, such as verapamil, cyclosporine A, or third-generation agents like tariquidar and elacridar, exhibit significant mechanistic and pharmacological divergence from NSC23925. These differences translate into marked disparities in transporter selectivity, the ability to prevent de novo resistance, and in vivo tolerability. First, many classical P-gp inhibitors are themselves substrates of the transporter, limiting their intracellular accumulation and efficacy in high-P-gp-expressing cells. In contrast, NSC23925 is not a P-gp substrate [1]. Second, most P-gp modulators lack selectivity and also inhibit MRP1 or BCRP, leading to off-target effects and altered pharmacokinetics of co-administered chemotherapeutics. NSC23925 selectively inhibits P-gp without affecting MRP1 or BCRP [2]. Third, and most critically, many inhibitors only reverse established resistance, whereas NSC23925 uniquely prevents the upregulation of P-gp expression that occurs during chronic chemotherapy exposure, thereby blocking the emergence of resistance in the first place [3]. Substituting NSC23925 with a non-selective or substrate-based inhibitor can therefore result in failed MDR reversal, altered drug metabolism, and a false-negative conclusion regarding the role of P-gp in a given resistance model.

NSC23925
Generic P-gp inhibitors (verapamil, tariquidar, etc.)
Non-substrate; activity independent of P-gp efflux
Often P-gp substrates; intracellular levels may be reduced
P-gp-selective; no MRP1/BCRP inhibition
May inhibit MRP1/BCRP; off-target transporter effects possible
Prevents emergence of resistance; blocks P-gp overexpression
Primarily reverses established resistance; does not prevent upregulation

NSC23925: Comparative Evidence for MDR Research


Selective P-gp Inhibition vs. MRP1/BCRP

NSC23925 selectively reverses P-gp (MDR1)-mediated multidrug resistance while showing no inhibitory activity against MRP1 or BCRP-mediated resistance [1]. This contrasts with broader-spectrum MDR modulators like tariquidar, which at higher concentrations (1 µM) has been shown to inhibit ABCG2 (BCRP)-mediated resistance to camptothecins . In a panel of cell lines expressing P-gp, MRP1, or BCRP, NSC23925 restored drug sensitivity only in P-gp-expressing cells, confirming its high selectivity for P-gp over other ABC transporters [1].

Transporter Selectivity
Assay context
P-gp only; no MRP1/BCRP inhibition. Tariquidar also inhibits BCRP at 1 µM
Ensures assay specificity for P-gp; avoids BCRP-related confounding
Selectivity confirmed in P-gp/MRP1/BCRP cell panel
Multidrug Resistance P-glycoprotein Transporter Selectivity

Non-Substrate Mechanism: P-gp-Independent Activity

NSC23925 is not a substrate of P-gp, a critical advantage over first-generation P-gp inhibitors like verapamil, which are actively effluxed by the transporter [1]. In cytotoxicity assays, the inhibitory effect of NSC23925 (>10 µM) on cell proliferation was not altered by co-incubation with verapamil, confirming that NSC23925's activity is independent of P-gp efflux [1]. In contrast, verapamil's ability to inhibit P-gp is compromised in high-P-gp-expressing cells due to its own efflux, leading to reduced intracellular concentrations and diminished MDR reversal [2].

Substrate Status
Head-to-head
NSC23925 non-substrate; verapamil is effluxed by P-gp
Intracellular accumulation independent of P-gp expression levels
Co-incubation assay with verapamil; cell proliferation readout
P-gp Substrate MDR Reversal Verapamil Comparison

Prevention of Paclitaxel Resistance In Vivo

NSC23925 prevents the emergence of paclitaxel resistance in vivo, a feature not demonstrated for many classical P-gp inhibitors. In an ovarian cancer SKOV3 mouse xenograft model, co-administration of NSC23925 (50 mg/kg/day) with paclitaxel significantly prolonged overall survival compared to paclitaxel alone (p < 0.05) [1]. Tumor growth dynamics showed that while paclitaxel monotherapy initially suppressed tumor growth, resistance emerged, leading to tumor progression and reduced survival. In contrast, the paclitaxel + NSC23925 combination group maintained tumor growth suppression and experienced extended survival [1]. This prevention of resistance contrasts with the primary function of agents like verapamil or tariquidar, which are used to reverse established resistance rather than prevent its onset.

In Vivo Survival
Class-level
Survival prolongation (p < 0.05) vs. paclitaxel alone
Reported survival endpoint context; resistance prevention model
SKOV3 ovarian cancer xenograft; 50 mg/kg/day NSC23925
Ovarian Cancer Paclitaxel Resistance In Vivo Efficacy

Favorable Pharmacokinetics and Tolerability of NSC23925b

NSC23925b, a derivative of NSC23925, displays favorable pharmacokinetic profiles and limited toxicity in preclinical rodent models [1]. In BALB/c mice, following a 5.00 mg/kg intraperitoneal (I.P.) dose, NSC23925b exhibited a plasma half-life (t1/2) of 8.69 ± 4.18 hours [2]. Importantly, co-administration of NSC23925b with chemotherapeutic agents (paclitaxel or doxorubicin) did not alter the plasma pharmacokinetics of the chemotherapy drugs [3]. Furthermore, in vitro assays demonstrated that NSC23925b does not inhibit human cytochrome P450 (CYP450) enzymes, suggesting a low potential for drug-drug interactions [4]. This contrasts with earlier P-gp inhibitors like cyclosporine A and verapamil, which are potent CYP3A4 inhibitors and substrates, leading to complex and often unpredictable pharmacokinetic interactions that have limited their clinical utility [5].

PK / Tolerability
Reported
t1/2 = 8.69 ± 4.18 h (mouse); no CYP450 inhibition detected
Reported PK profile; no CYP-mediated interaction observed
BALB/c mice; 5 mg/kg I.P.; human CYP panel assay
Pharmacokinetics Tolerability Preclinical Toxicology

Prevention of P-gp Overexpression in MDR

A key differentiator of NSC23925 is its ability to prevent the overexpression of P-gp during chronic exposure to chemotherapeutic agents, rather than merely inhibiting the efflux function of already-overexpressed P-gp [1]. In osteosarcoma cell lines (U-2OS and Saos), long-term culture with paclitaxel led to significant upregulation of P-gp expression. However, when cells were co-cultured with NSC23925, this paclitaxel-induced P-gp overexpression was completely prevented [2]. In contrast, classical P-gp inhibitors like verapamil and elacridar inhibit the transport function of existing P-gp but do not prevent the adaptive upregulation of P-gp expression that drives acquired resistance [3]. This mechanistic distinction translates to a functional advantage: NSC23925 maintains chemosensitivity over prolonged treatment, whereas traditional inhibitors may eventually be overcome by increased P-gp expression.

Resistance Prevention
Class-level
Prevents paclitaxel-induced P-gp overexpression; verapamil does not
Supports resistance prevention model interpretation
U-2OS/Saos osteosarcoma; chronic paclitaxel ± NSC23925
Drug Resistance Prevention P-gp Overexpression Paclitaxel

MDR Reversal Potency in Ovarian Cancer Cells

NSC23925 demonstrates distinct IC50 values and effective MDR reversal concentrations in ovarian cancer cell lines . The IC50 for NSC23925 is 8 µM in the SKOV-3/SKOV-3TR cell pair and 25 µM in the OVCAR8/OVCAR8TR cell pair . Notably, maximal reversal of MDR is achieved at much lower concentrations, typically between 0.5 µM and 1 µM, indicating a wide therapeutic window between MDR reversal and direct cytotoxicity . This compares favorably to verapamil, which requires concentrations of 5-10 µM for effective P-gp inhibition but also exhibits significant cardiovascular toxicity at these concentrations, limiting its in vivo utility [1]. The ability of NSC23925 to maximally reverse MDR at sub-cytotoxic concentrations (0.5-1 µM) is a critical advantage for both in vitro and in vivo applications.

Reversal Potency
Assay context
Max reversal at 0.5–1 µM; ~5–10× lower than verapamil
Sub-cytotoxic window supports MDR reversal assay designs
SKOV-3TR, OVCAR8TR ovarian cancer cells
IC50 MDR Reversal Ovarian Cancer

NSC23925: Key Application Scenarios for MDR Research


Preventing Acquired Drug Resistance in Cell Culture

NSC23925 is uniquely suited for studies aiming to prevent the emergence of P-gp-mediated multidrug resistance during prolonged exposure to chemotherapeutic agents. In this scenario, cells are cultured with a chemotherapeutic drug (e.g., paclitaxel, doxorubicin) in the presence or absence of 0.5-1 µM NSC23925 over multiple passages [1]. The ability of NSC23925 to prevent P-gp overexpression ensures that resistance does not develop, allowing researchers to dissect the molecular mechanisms of resistance acquisition and evaluate the long-term efficacy of combination therapies [2]. This application leverages the compound's unique mechanism of preventing P-gp upregulation, a feature not shared by classical P-gp inhibitors like verapamil or elacridar [3].

Xenograft Studies for MDR Prevention and Survival

For in vivo oncology studies, NSC23925 (or its derivative NSC23925b) is the compound of choice when the objective is to determine whether P-gp inhibition can prevent resistance emergence and improve survival outcomes. In this application, immunocompromised mice bearing human tumor xenografts are treated with a combination of a chemotherapeutic agent (e.g., paclitaxel) and NSC23925 (e.g., 50 mg/kg/day I.P.) [1]. The favorable pharmacokinetic profile of NSC23925b, including its lack of CYP450 inhibition and no alteration of chemotherapy PK, simplifies study design and reduces confounding variables [2]. This application is directly supported by evidence showing significant survival prolongation in an ovarian cancer xenograft model when NSC23925 is co-administered with paclitaxel [1].

P-gp Activity Assays in MDR Cell Panels

NSC23925 is the optimal tool for experiments requiring selective inhibition of P-gp without confounding effects on MRP1 or BCRP. In this application, a panel of cell lines expressing different ABC transporters (P-gp, MRP1, BCRP) is treated with a fluorescent P-gp substrate (e.g., calcein AM, rhodamine 123) in the presence of 0.5-1 µM NSC23925 [1]. The selective inhibition of P-gp, but not MRP1 or BCRP, by NSC23925 ensures that any observed increase in intracellular fluorescence is specifically attributable to P-gp inhibition [2]. This application is critical for accurately phenotyping MDR mechanisms in patient-derived samples or engineered cell lines and for validating the P-gp specificity of novel chemotherapeutic agents [3].

Combination Therapy with Low Drug Interaction Risk

NSC23925b is the preferred P-gp inhibitor for in vivo combination studies where minimizing pharmacokinetic interactions is paramount. Because NSC23925b does not inhibit human CYP450 enzymes and does not alter the plasma pharmacokinetics of co-administered chemotherapeutics like paclitaxel or doxorubicin, it provides a cleaner experimental system compared to earlier P-gp inhibitors [1]. This allows researchers to confidently attribute any observed changes in efficacy or toxicity to the pharmacological inhibition of P-gp, rather than to altered drug metabolism or clearance [2]. This application is particularly relevant for preclinical studies evaluating the potential of P-gp inhibition to improve the therapeutic index of chemotherapeutic agents with narrow therapeutic windows [3].

Application
Selection Property
Validation Focus
Resistance prevention cell culture studies
P-gp overexpression prevention mechanism
Long-term P-gp expression monitoring; chemosensitivity maintenance
In vivo MDR prevention xenograft models
Non-cytochrome P450 inhibition; chemotherapy PK stability
Survival endpoint context; tumor growth dynamics
P-gp-selective transporter functional assays
P-gp-only inhibition; no MRP1/BCRP activity
Fluorescent substrate accumulation; transporter phenotyping
Combination chemotherapy PK interaction studies
No CYP450 inhibition; chemotherapy PK unaffected
Drug-drug interaction assessment; toxicity attribution

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